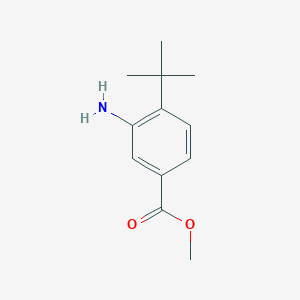

Methyl 3-amino-4-(tert-butyl)benzoate

Descripción

Methyl 3-amino-4-(tert-butyl)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino (-NH₂) substituent at the 3-position, and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position of the aromatic ring. The tert-butyl group enhances lipophilicity and metabolic stability, while the amino group provides reactivity for further functionalization, such as amide bond formation or participation in hydrogen bonding .

Propiedades

IUPAC Name |

methyl 3-amino-4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKXSCHMXBZLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(tert-butyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 3-amino-4-(tert-butyl)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-4-(tert-butyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Methyl 3-amino-4-(tert-butyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-4-(tert-butyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 4-Amino-3-(tert-butyl)benzoate Hydrochloride

- Structure: Positional isomer with amino and tert-butyl groups swapped (amino at 4-position, tert-butyl at 3-position).

- Key Differences : The altered substitution pattern affects electronic distribution and steric hindrance. The hydrochloride salt form (as in this compound) enhances water solubility compared to the free base form of the target compound .

Ethyl 3-Amino-4-(tert-butylamino)benzoate

- Structure: Ethyl ester (vs. methyl) and a tert-butylamino (-NH-C(CH₃)₃) group at the 4-position.

- Key Differences: The ethyl ester increases molecular weight and lipophilicity.

Functional Group Replacements

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

- Structure : Replaces tert-butyl with a 1,2,4-triazole heterocycle.

- Key Differences : The triazole group introduces hydrogen-bonding capability and aromatic nitrogen atoms, which may enhance binding to biological targets (e.g., enzymes or receptors). This modification significantly increases polarity compared to the tert-butyl group .

Methyl 3-Amino-4-(cyclohexylamino)benzoate

- Structure: Cyclohexylamino (-NH-cyclohexyl) substituent at the 4-position.

Methyl 3-((tert-Butoxycarbonyl)amino)benzoate

- Structure: Features a Boc-protected amino group (-NH-Boc) at the 3-position.

- Key Differences: The Boc group blocks the amino group’s reactivity, making this compound a synthetic intermediate. Deprotection under acidic conditions yields the free amino derivative, highlighting its utility in multi-step syntheses .

Ester Group Variations

Ethyl 3-Amino-4-(tert-butyl)benzoate

Physical Properties

- Melting Point: Related Boc-protected analogs (e.g., methyl 4-((tert-butoxycarbonyl)amino)benzoate) exhibit melting points of 154–156°C, suggesting that the tert-butyl and amino groups contribute to crystalline stability via steric effects and hydrogen bonding .

- Solubility : The tert-butyl group reduces water solubility, but derivatives with ionizable groups (e.g., hydrochloride salts) show improved aqueous solubility .

Reactivity and Stability

- Amino Group Reactivity: The free amino group in Methyl 3-amino-4-(tert-butyl)benzoate allows for nucleophilic reactions (e.g., acylation), whereas Boc-protected analogs require deprotection for similar reactivity .

- Steric Effects: The tert-butyl group hinders electrophilic substitution at adjacent positions on the aromatic ring, directing further modifications to the amino group or ester .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 3-amino-4-(tert-butyl)benzoate | C₁₂H₁₇NO₂ | 207.27 | 3-NH₂, 4-tert-butyl | Not reported |

| Methyl 4-amino-3-(tert-butyl)benzoate | C₁₂H₁₇NO₂ | 207.27 | 4-NH₂, 3-tert-butyl | Not reported |

| Ethyl 3-amino-4-(tert-butyl)benzoate | C₁₃H₁₉NO₂ | 221.30 | Ethyl ester, 3-NH₂, 4-tert-butyl | Not reported |

| Methyl 3-((Boc)amino)benzoate | C₁₃H₁₇NO₄ | 251.28 | 3-NH-Boc | 154–156 |

Actividad Biológica

Methyl 3-amino-4-(tert-butyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-4-(tert-butyl)benzoate is an aromatic compound characterized by the presence of an amino group and a tert-butyl substituent on the benzoate ring. The molecular formula is , and its structure can be represented as follows:

This compound's unique substituents contribute to its biological properties, influencing its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-amino-4-(tert-butyl)benzoate. In a series of experiments, derivatives of benzoic acid were tested for their ability to inhibit bacterial growth, particularly against strains such as Streptococcus pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) that indicates moderate antibacterial activity.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Methyl 3-amino-4-(tert-butyl)benzoate | 32 | Streptococcus pneumoniae |

| C3-005 | 8 | Streptococcus pneumoniae |

| C3 | 256 | Streptococcus pneumoniae |

The data indicates that modifications to the benzoate structure can significantly affect antimicrobial efficacy. The introduction of different substituents on the aromatic ring has been shown to enhance or diminish activity, emphasizing the importance of SAR in drug design.

Anticancer Activity

In addition to its antimicrobial properties, methyl 3-amino-4-(tert-butyl)benzoate has been investigated for its anticancer potential. Studies have indicated that compounds with similar structural features can inhibit various cancer cell lines, suggesting a promising avenue for further research.

Case Study: Anticancer Efficacy

A study involving several benzoate derivatives assessed their effects on human cancer cell lines. Methyl 3-amino-4-(tert-butyl)benzoate was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

- Concentration Range: Effective at concentrations ranging from 10 μM to 50 μM.

The biological activity of methyl 3-amino-4-(tert-butyl)benzoate can be attributed to its ability to interact with key biological macromolecules. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Alteration of Cell Membrane Integrity: The compound may disrupt bacterial cell membranes or induce stress responses in cancer cells.

- Modulation of Signaling Pathways: It may influence pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.